molecular formula C16H10FNO3 B2402530 2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid CAS No. 950029-19-3

2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid

Cat. No.: B2402530
CAS No.: 950029-19-3
M. Wt: 283.258
InChI Key: LGKCFCXPJGIKKH-UHFFFAOYSA-N
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Description

2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of a fluorophenyl group attached to an oxazole ring, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzoyl chloride with 2-aminobenzoic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, addressing issues such as waste management and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets or materials .

Biological Activity

Introduction

2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its oxazole and benzoic acid moieties, which are known to influence various biological pathways. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H10FNO3
  • Molecular Weight : 283.25 g/mol
  • SMILES Notation : C1=CC=C(C(=C1)C2=NC=C(O2)C3=CC=CC=C3F)C(=O)O
  • InChI Key : LGKCFCXPJGIKKH-UHFFFAOYSA-N

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of oxazole have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 750 μg/mL to lower values depending on the specific derivative tested .

CompoundMIC (μg/mL)Activity Type
Compound A750Antibacterial
Compound B500Antifungal
Compound C250Antiviral

Antitumor Activity

The antitumor properties of oxazole derivatives have been explored extensively. In vitro studies have indicated that certain derivatives can inhibit the proliferation of cancer cell lines such as HCT-116 and PC-3. The cytotoxicity was evaluated using the MTT assay, revealing IC50 values in the micromolar range, indicating promising potential for therapeutic applications .

Antioxidant Activity

Compounds containing oxazole rings have also been reported to possess antioxidant properties. The DPPH radical scavenging assay demonstrated that these compounds could effectively neutralize free radicals, with some showing radical scavenging activity comparable to standard antioxidants like ascorbic acid .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : Potential interactions with various receptors may lead to altered signaling pathways that inhibit tumor growth or microbial survival.
  • Oxidative Stress Reduction : By scavenging free radicals, these compounds help mitigate oxidative stress, which is a contributing factor in various diseases.

Case Studies

  • Study on Antitumor Efficacy : A recent study evaluated the effects of a series of oxazole derivatives on human cancer cell lines. Among them, a derivative closely related to this compound exhibited notable cytotoxicity against SNB-19 cells with an IC50 value of approximately 13.62 mM .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of various oxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed significant antibacterial activity with MIC values significantly lower than those for standard antibiotics .

Properties

IUPAC Name

2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO3/c17-13-8-4-3-7-12(13)14-9-18-15(21-14)10-5-1-2-6-11(10)16(19)20/h1-9H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKCFCXPJGIKKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(O2)C3=CC=CC=C3F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950029-19-3
Record name 2-[5-(2-fluorophenyl)-1,3-oxazol-2-yl]benzoic acid
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